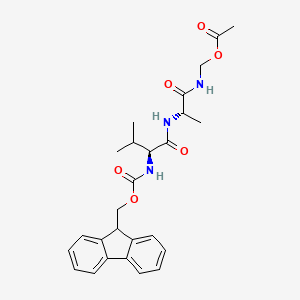
Fmoc-Val-Ala-aminomethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Ala-aminomethyl acetate is a compound used primarily as an antibody-drug conjugate linker. This compound is known for its role in the synthesis of antibody-drug conjugates, which are used in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-aminomethyl acetate involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process typically includes the reaction of Fmoc-protected amino acids with aminomethyl acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Val-Ala-aminomethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: Common in peptide synthesis where the Fmoc group is removed to allow further reactions.
Cleavage Reactions: The compound can be cleaved under acidic or basic conditions to release the active drug.
Common Reagents and Conditions:
Reagents: Common reagents include piperidine for Fmoc deprotection and trifluoroacetic acid for cleavage reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficiency.
Major Products: The major products formed from these reactions are the deprotected amino acids and the active drug components used in antibody-drug conjugates .
Scientific Research Applications
Fmoc-Val-Ala-aminomethyl acetate has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a linker.
Biology: Plays a role in the development of peptide-based drugs.
Medicine: Integral in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of various peptide-based compounds and drugs
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-aminomethyl acetate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of the drug to the antibody, allowing for targeted delivery to cancer cells. The linker is cleaved in the target environment, releasing the active drug to exert its therapeutic effects .
Comparison with Similar Compounds
Fmoc-Val-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Val-Ala-aminomethyl benzoate: Similar in structure but with different functional groups.
Uniqueness: Fmoc-Val-Ala-aminomethyl acetate is unique due to its specific use as an antibody-drug conjugate linker, providing stability and controlled release of the active drug in targeted therapies .
Properties
Molecular Formula |
C26H31N3O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate |
InChI |
InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1 |
InChI Key |
MZBRJYLMNFPXHD-HJPURHCSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



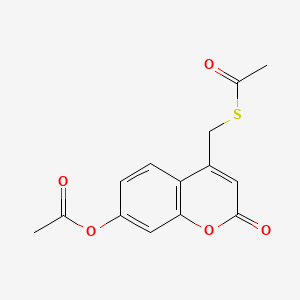
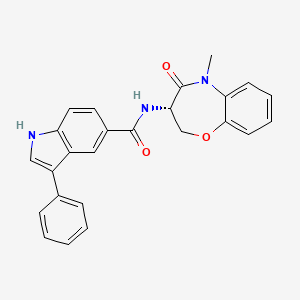

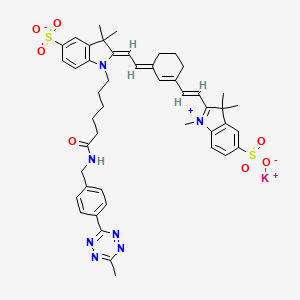

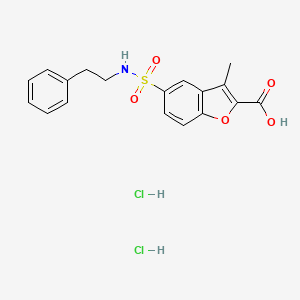

![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
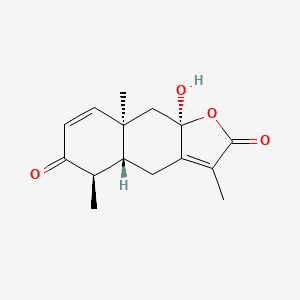

![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)
![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)

